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Compound of Interest

Compound Name: Butyrophenone

Cat. No.: B1668137

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the antipsychotic drug
Haloperidol, starting from butyrophenone precursors. The synthesis is a multi-step process
involving the preparation of two key intermediates, 4-chloro-4'-fluorobutyrophenone and 4-(4-
chlorophenyl)-4-hydroxypiperidine, followed by their condensation to yield Haloperidol. This
protocol is intended for research and development purposes and should be carried out by
qualified chemists in a well-equipped laboratory.

Overall Synthetic Pathway

The synthesis of Haloperidol is achieved through a convergent approach, where two main
fragments are synthesized separately and then combined in the final step.
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Figure 1: Overall synthetic workflow for Haloperidol.

Step 1: Synthesis of 4-Chloro-4'-fluorobutyrophenone
(Intermediate 1)

This step involves the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.
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Reaction Setup

Suspend AICI3 in CS2 in a flask at 0-5°C.

Addition of Reactants

Add a mixture of fluorobenzene and 4-chlorobutyryl chloride dropwise.

Reaction

Stir at room temperature for 12 hours.

Work-up
\

Pour onto ice/HCl, separate organic layer, wash, and dry.

Purification

Distill under reduced pressure to obtain the pure product.
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Figure 2: Experimental workflow for the synthesis of Intermediate 1.

Materials:

e Fluorobenzene

e 4-Chlorobutyryl chloride

e Anhydrous Aluminum Chloride (AICI3)
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Carbon Disulfide (CS2)

Hydrochloric Acid (HCI), concentrated

Dichloromethane (DCM)

Anhydrous Magnesium Sulfate (MgSQOa)

e Ice

Procedure:

 In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel,
and a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.2 equivalents)
in carbon disulfide.

¢ Cool the suspension to 0-5 °C in an ice-salt bath.

o A mixture of fluorobenzene (1.0 equivalent) and 4-chlorobutyryl chloride (1.1 equivalents) is
added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the
temperature below 10 °C.

 After the addition is complete, the reaction mixture is stirred at room temperature for 12
hours.

e The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated
hydrochloric acid.

e The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

e The combined organic layers are washed with water, 10% sodium bicarbonate solution, and
finally with brine.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure.

e The crude product is purified by vacuum distillation to afford 4-chloro-4'-
fluorobutyrophenone as a pale yellow oil.
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Parameter Value
Yield 75-85%
Boiling Point 135-140 °C at 2 mmHg

7.95-8.05 (m, 2H), 7.05-7.15 (m, 2H), 3.65 (t,

H NMR (CDCls,
( : 2H), 3.10 (t, 2H), 2.20 (quint, 2H)

198.5, 165.8 (d, J=255 Hz), 133.0, 130.8 (d, J=9

13C NMR (CDCls, &
( ) Hz), 115.7 (d, J=22 Hz), 44.8, 35.5, 26.9

Table 1: Quantitative data for the synthesis of 4-chloro-4'-fluorobutyrophenone.

Step 2: Synthesis of 4-(4-Chlorophenyl)-4-
hydroxypiperidine (Intermediate 2)

This intermediate is synthesized via a Grignard reaction between the Grignard reagent derived
from 4-chlorobromobenzene and 1-benzyl-4-piperidone, followed by debenzylation.
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Grignarc% 'Reaction
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Work-u
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Quench with aq. NH4Cl, extract with ethyl acetate, dry, and concentrate.

Debenz ?llation
A

Hydrogenate the product using H2 and Pd/C in methanol.

Purification
\

Filter catalyst and recrystallize from toluene to get the pure product.
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Figure 3: Experimental workflow for the synthesis of Intermediate 2.

Materials:

e 4-Chlorobromobenzene

e Magnesium turnings
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 lodine (crystal)

¢ Anhydrous Tetrahydrofuran (THF)

e 1-Benzyl-4-piperidone

o Saturated aqueous Ammonium Chloride (NH4Cl) solution
o Ethyl Acetate

e Anhydrous Sodium Sulfate (Na2S0a4)

e 10% Palladium on Carbon (Pd/C)

e Methanol

o Toluene

Procedure:

Part A: Synthesis of 1-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine

» In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, place
magnesium turnings (1.2 equivalents) and a crystal of iodine.

e Add a small amount of a solution of 4-chlorobromobenzene (1.1 equivalents) in anhydrous
THF to initiate the Grignard reaction.

e Once the reaction starts, add the remaining 4-chlorobromobenzene solution dropwise to
maintain a gentle reflux.

» After the addition is complete, reflux the mixture for an additional hour.

e Cool the Grignard reagent to room temperature and add a solution of 1-benzyl-4-piperidone
(1.0 equivalent) in anhydrous THF dropwise.

 After the addition, stir the reaction mixture at room temperature for 3 hours, then reflux for 2
hours.
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e Cool the reaction mixture and quench by the slow addition of saturated aqgueous ammonium
chloride solution.

» Extract the product with ethyl acetate. The combined organic layers are washed with brine,
dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the
crude product.

Part B: Debenzylation to 4-(4-Chlorophenyl)-4-hydroxypiperidine

Dissolve the crude 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine in methanol.
e Add 10% Pd/C catalyst (5-10% by weight).

o Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen balloon at 40-50 psi for
12-24 hours.

e Monitor the reaction by TLC until the starting material is consumed.
« Filter the catalyst through a pad of Celite and wash with methanol.
e Concentrate the filtrate under reduced pressure.

e Recrystallize the crude product from toluene to afford 4-(4-chlorophenyl)-4-hydroxypiperidine
as a white solid.

Parameter Value
Yield (overall) 60-70%
Melting Point 155-158 °C

7.30-7.45 (m, 4H), 4.95 (s, 1H, -OH), 2.85-3.00

1H NMR (DMSO-ds, &
( ) (m, 2H), 2.60-2.75 (m, 2H), 1.40-1.60 (m, 4H)

13C NMR (DMSO-ds, 0) 147.8,128.2,127.5, 120.3, 69.8, 43.5, 37.9

Table 2: Quantitative data for the synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine.

Step 3: Synthesis of Haloperidol
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The final step is the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-

fluorobutyrophenone.

4-(4-Chlor0phenyl)-4-hydr0xypiperidine|=
4-Chloro-4'-fluorobutyrophenone
Potassium carbonate (K2CO3)
Potassium iodide (KI)
Methyl isobutyl ketone (MIBK)
Water
Isopropanol

Reaction Setup

Round-bottom flask

Reflux condenser
Stirrer
Biichner funnel

Combine intermediates, K2CO3, and KI in MIBK.

Reaction
\/

Reflux the mixture for 12-24 hours.

Work-u
\ 4 P

Cool, add water, separate organic layer, and cool to crystallize.

Purification

Filter the solid and recrystallize from isopropanol.
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Figure 4: Experimental workflow for the synthesis of Haloperidol.

Materials:

e 4-(4-Chlorophenyl)-4-hydroxypiperidine

e 4-Chloro-4'-fluorobutyrophenone

e Anhydrous Potassium Carbonate (K2CO3)
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Potassium lodide (KI)

Methyl Isobutyl Ketone (MIBK)

Isopropanol

Water

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-
(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent), 4-chloro-4'-fluorobutyrophenone
(1.05 equivalents), anhydrous potassium carbonate (2.0 equivalents), and a catalytic amount
of potassium iodide (0.1 equivalents) in methyl isobutyl ketone.

o Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by
TLC.

» After the reaction is complete, cool the mixture to room temperature and add water to
dissolve the inorganic salts.

o Separate the organic layer and wash it with water.
e Cool the organic layer to 0-5 °C to induce crystallization of the product.
 Filter the solid product and wash with cold methyl isobutyl ketone.

o Recrystallize the crude Haloperidol from isopropanol to obtain a pure white to off-white
crystalline solid.
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Parameter Value
Yield 80-90%
Melting Point 148-152 °C

8.05-8.15 (m, 2H), 7.30-7.45 (m, 6H), 4.85 (s,
1H, -OH), 3.00 (t, 2H), 2.70-2.85 (m, 2H), 2.30-
2.45 (m, 2H), 1.80-1.95 (m, 2H), 1.40-1.60 (m,
4H)

1H NMR (DMSO-ds, 8)

198.1, 164.5 (d, J=250 Hz), 147.9, 133.5, 131.2
13C NMR (DMSO-ds, ) (d, J=9 Hz), 128.3, 127.5, 115.8 (d, J=22 Hz),
69.5, 57.2, 50.5, 37.8, 35.8, 21.9

Table 3: Quantitative data for the synthesis of Haloperidol.

Disclaimer: These protocols are provided for informational purposes only and should be
adapted and optimized by qualified personnel. All chemical manipulations should be performed
in a fume hood with appropriate personal protective equipment. The user is solely responsible
for all safety precautions.

 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Haloperidol from Butyrophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668137#protocol-for-the-synthesis-of-haloperidol-
from-butyrophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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